Eisentartrat

Description

BenchChem offers high-quality Eisentartrat suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Eisentartrat including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H18Fe2O18 |

|---|---|

Molecular Weight |

561.95 g/mol |

IUPAC Name |

2,3-dihydroxybutanedioic acid;iron |

InChI |

InChI=1S/3C4H6O6.2Fe/c3*5-1(3(7)8)2(6)4(9)10;;/h3*1-2,5-6H,(H,7,8)(H,9,10);; |

InChI Key |

MJRBDPMHWPWEHG-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O.[Fe].[Fe] |

Origin of Product |

United States |

Eisentartrat: Ein Technischer Leitfaden zu Chemischer Struktur und Eigenschaften

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte technische Übersicht über die chemischen Strukturen und physikochemischen Eigenschaften von Eisen(II)-tartrat und Eisen(III)-tartrat. Es richtet sich an ein Fachpublikum in Forschung und Entwicklung und fasst die verfügbaren wissenschaftlichen Daten zusammen, einschließlich Synthesemethoden, analytischer Verfahren und potenzieller biologischer Relevanz.

Chemische Struktur und Identifikation

Eisentartrate sind Koordinationskomplexe, die aus Eisenionen und dem Dianion der Weinsäure (Tartrat) gebildet werden. Die Oxidationsstufe des Eisens, ob zweiwertig (Fe²⁺) oder dreiwertig (Fe³⁺), bestimmt maßgeblich die Struktur und die Eigenschaften des resultierenden Komplexes.

Eisen(II)-tartrat

Eisen(II)-tartrat, auch als Ferrotartrat bekannt, ist das Salz des zweiwertigen Eisens mit Weinsäure.

Abbildung 1: Schematische Darstellung des Eisen(II)-tartrat-Komplexes.

Eisen(III)-tartrat

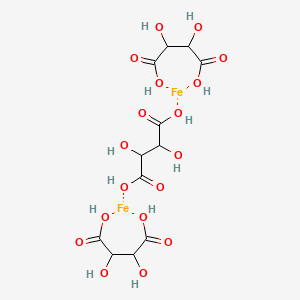

Eisen(III)-tartrat, oder Ferritartrat, ist der Komplex des dreiwertigen Eisens mit Weinsäure. Aufgrund der höheren Ladung des Fe³⁺-Ions ist die Komplexierung in der Regel stabiler und die resultierenden Strukturen können komplexer sein, oft unter Einbeziehung von Hydroxid-Brücken oder der Bildung von Dimeren in Lösung.

Abbildung 2: Schematische Darstellung des Eisen(III)-tritartrat-Komplexes.

Physikalisch-chemische Eigenschaften

Die quantitativen Daten für Eisen(II)- und Eisen(III)-tartrat sind in den folgenden Tabellen zusammengefasst. Es ist zu beachten, dass einige Werte in der Literatur nicht eindeutig spezifiziert sind.

Tabelle 1: Physikalisch-chemische Eigenschaften von Eisen(II)-tartrat

| Eigenschaft | Wert | Quelle(n) |

| Chemische Formel | C₄H₄FeO₆ | [1] |

| Molmasse | 203,92 g/mol | [2] |

| CAS-Nummer | 2944-65-2 | [2] |

| Erscheinungsbild | Rötliches oder fahl grünlich-graues Pulver | [2][3] |

| Schmelzpunkt | ca. 120 °C (mit Zersetzung) | [4] |

| Löslichkeit in Wasser | Vollständig mischbar | [5] |

Tabelle 2: Physikalisch-chemische Eigenschaften von Eisen(III)-tartrat

| Eigenschaft | Wert | Quelle(n) |

| Chemische Formel | Fe₂(C₄H₄O₆)₃ | |

| Molmasse | 555,90 g/mol | |

| CAS-Nummer | 2944-68-5 | |

| Erscheinungsbild | Braunes bis dunkelbraunes Pulver | |

| Schmelzpunkt | Nicht verfügbar | [6][7] |

| Löslichkeit in Wasser | Nicht verfügbar | [8] |

Experimentelle Protokolle

Detaillierte, schrittweise Laborprotokolle für die Synthese von Eisentartraten sind in der wissenschaftlichen Literatur selten. Die folgenden Abschnitte fassen die Prinzipien der Synthese und Analyse zusammen, die aus Forschungsartikeln und Patenten abgeleitet wurden.

Synthese von Eisentartrat

Abbildung 3: Allgemeiner experimenteller Arbeitsablauf.

Synthese von Eisen(II)-tartrat: Die Synthese von Eisen(II)-tartrat erfolgt typischerweise durch die Reaktion eines Eisen(II)-salzes, wie Eisen(II)-sulfat, mit Weinsäure oder einem Tartratsalz in wässriger Lösung. In einer beschriebenen Methode wird die Reaktion durch Natriummetasilikat erleichtert, um nanokristallines Eisen(II)-tartrat zu erzeugen.[9][10] Eine andere Herangehensweise ist die direkte Umsetzung von Eisenfeilspänen mit einer wässrigen Lösung von Weinsäure, was zu einer Fällung des schwerlöslichen Eisen(II)-tartrats führt.[3]

Synthese von Eisen(III)-tartrat: Ein patentiertes Verfahren beschreibt die Herstellung eines Eisen-Natrium-Tartrat-Komplexes durch die Reaktion eines dreiwertigen Eisensalzes (z.B. Eisen(III)-chlorid oder -nitrat) mit Natriumtartrat in einem wässrigen Medium.[11] Die Reaktion wird bei einem kontrollierten pH-Wert (zwischen 0,8 und 5,5) durchgeführt. Der resultierende Komplex wird anschließend durch Zugabe eines Fällungsmittels wie Ethanol oder Aceton aus der Reaktionsmasse ausgefällt.

Analytische Methoden

Die quantitative Bestimmung von Eisen in Tartratkomplexen kann mittels verschiedener analytischer Techniken erfolgen.

-

Spektrophotometrie: Nach der Zerstörung der organischen Matrix durch Veraschung kann der Eisengehalt photometrisch bestimmt werden. Eine gängige Methode ist die Komplexierung von Eisen(II)-Ionen mit 1,10-Phenanthrolin, was zu einem intensiv gefärbten Komplex führt, dessen Absorption gemessen wird.[12] Für die Bestimmung von Eisen(III) kann dieses zunächst zu Eisen(II) reduziert werden. Alternativ kann die Komplexbildung von Eisen(III) mit anderen Reagenzien wie Desferrioxamin B für die spektrophotometrische Analyse genutzt werden.[13]

-

Potentiometrie und Konduktometrie: Diese elektrochemischen Methoden können zur Untersuchung der Komplexbildung zwischen Eisen(III) und Tartrat in Lösung sowie zur Bestimmung der Stabilitätskonstanten des Komplexes herangezogen werden.[14]

-

Strukturanalyse: Techniken wie die Röntgenbeugung (XRD) an Einkristallen oder Pulverproben und die Fourier-Transform-Infrarotspektroskopie (FT-IR) werden zur Aufklärung der Kristallstruktur und der funktionellen Gruppen des Eisentartrat-Komplexes eingesetzt.[9][15]

Biologische Relevanz und Anwendungen

Eine spezifische Signalkaskade, an der Eisentartrat direkt beteiligt ist, konnte in der Literatur nicht identifiziert werden. Die biologische Bedeutung von Eisentartraten leitet sich primär von der zentralen Rolle des Eisens im Stoffwechsel ab.

Eisen-Homöostase: Eisen ist ein essenzielles Spurenelement, das für zahlreiche biologische Prozesse wie den Sauerstofftransport (Hämoglobin), die Zellatmung (Cytochrome) und die DNA-Synthese unerlässlich ist.[16] Die Aufnahme, der Transport und die Speicherung von Eisen werden im Körper streng reguliert. Die zelluläre Aufnahme von Eisen kann über verschiedene Wege erfolgen, wobei getrennte Pfade für die Aufnahme von zweiwertigem (Fe²⁺) und dreiwertigem (Fe³⁺) Eisen postuliert werden.[17]

Abbildung 4: Biologische Rolle von Eisen aus Eisen(II)-Supplementen.

Anwendungen:

-

Pharmazie: Historisch wurde Eisen(II)-tartrat zur Behandlung von Eisenmangelanämie eingesetzt.[2] Moderne Eisenpräparate nutzen oft andere Salze oder Komplexe, aber das Prinzip der Bereitstellung von bioverfügbarem Eisen bleibt dasselbe.

-

Lebensmittelindustrie: Eisen(III)-meso-tartrat ist als Lebensmittelzusatzstoff (E 534) zugelassen und wird als Trennmittel für Kochsalz verwendet.[18]

-

Forschung und Industrie: Eisen(III)-tartrat-Lösungen finden Anwendung bei der Untersuchung der Spinnbarkeit von Cellulose.

Die Entwicklung neuer Formulierungen von Eisenpräparaten ist ein aktives Forschungsfeld, das darauf abzielt, die Bioverfügbarkeit zu verbessern und gastrointestinale Nebenwirkungen zu reduzieren.[19] Die gezielte Beeinflussung des Eisenstoffwechsels ist zudem ein vielversprechender Ansatz in der Entdeckung und Entwicklung neuer Medikamente.[20]

References

- 1. Iron tartrate | C4H6FeO6 | CID 129636432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ferrous tartrate - Wikipedia [en.wikipedia.org]

- 3. Sciencemadness Discussion Board - Ferrous tartarate - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. drugfuture.com [drugfuture.com]

- 5. bg.cpachem.com [bg.cpachem.com]

- 6. americanelements.com [americanelements.com]

- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 8. Iron(III) TartrateCAS #: 2944-68-5 [eforu-chemical.com]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. CN103382151A - Preparation method of iron-tartaric acid-sodium complex - Google Patents [patents.google.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. mdpi.com [mdpi.com]

- 14. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 15. researchgate.net [researchgate.net]

- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 17. Separate pathways for cellular uptake of ferric and ferrous iron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structure and activity of the anticaking agent iron(iii) meso-tartrate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. Targeting iron metabolism in drug discovery and delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Formation and Stability of Iron-Tartrate Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation and stability of iron-tartrate complexes, critical for applications ranging from pharmaceutical formulation to environmental chemistry. This document synthesizes key data on complex stoichiometry, pH-dependent stability, and the thermodynamic principles governing these interactions. Detailed experimental protocols for characterization are also provided to facilitate further research and application.

Introduction to Iron-Tartrate Complexes

Iron, an essential transition metal, readily forms coordination complexes with organic ligands. Tartaric acid, a naturally occurring dicarboxylic acid, is an effective chelating agent for both ferrous (Fe²⁺) and ferric (Fe³⁺) iron. The resulting iron-tartrate complexes exhibit varying stoichiometry and stability, which are highly dependent on factors such as pH, temperature, and ionic strength. Understanding these properties is crucial in drug development for controlling iron solubility and bioavailability, and in various industrial and environmental processes where iron sequestration is necessary.

Formation Chemistry and Stoichiometry

The interaction between iron ions and tartrate (Tar²⁻) in an aqueous solution is a stepwise equilibrium process. The tartrate ligand, with its two carboxyl and two hydroxyl groups, can coordinate with iron in different ratios, leading to the formation of mononuclear or polynuclear complexes.

For ferric iron (Fe³⁺), studies have shown that a 1:3 metal-to-ligand complex, [Fe(Tar)₃]³⁻ , is predominantly formed in the acidic to neutral pH range of 3 to 6[1]. The formation involves the binding of the carboxyl oxygen atoms of the tartrate to the Fe(III) ion[1]. Other species, including binuclear iron(III) complexes with bridging meso-tartrate (B1217512) ligands, have also been proposed, indicating a complex formation landscape.

The speciation is heavily influenced by pH, which dictates the protonation state of tartaric acid (pKa₁ ≈ 3.0, pKa₂ ≈ 4.4) and the hydrolysis of the ferric ion.

Stability of Iron-Tartrate Complexes

The stability of a metal complex in solution is quantified by its stability constant (β), also known as the formation constant. Higher values indicate a stronger metal-ligand interaction and a more stable complex.

Ferric (Fe³⁺) Tartrate Complexes

Quantitative data on the stability of Fe(III)-tartrate complexes is limited. However, potentiometric studies by Samavat et al. (2007) provide valuable insight. While their detailed analysis focused on the Fe(III)-citrate complex, they determined that the overall stability of the Fe(III)-tartrate complex is approximately three times greater than that of the Fe(III)-citrate complex under the same conditions[2]. Based on their reported overall stability constant (log β) of 2.73 for the Fe(III)-citrate complex, an estimated value for the Fe(III)-tartrate complex can be derived[2].

| Complex Species | Method | Temperature (°C) | Ionic Strength (M) | log β (Overall Stability Constant) | Reference |

| [Fe(Citrate)₂] | Potentiometry | 25 | 0.1 (NaCl) | 2.73 | Samavat et al., 2007[2] |

| [Fe(Tartrate)₃]³⁻ | Potentiometry | 25 | 0.1 (NaCl) | ~3.21 (Estimated)¹ | Based on Samavat et al., 2007[2] |

¹This value is an estimation. It is calculated based on the finding that the Fe-Tar complex is three times more stable than the Fe-Cit complex (β_tar ≈ 3 * β_cit), which translates to log(β_tar) ≈ log(3) + log(β_cit) = 0.477 + 2.73 = 3.207[2].

Ferrous (Fe²⁺) Tartrate Complexes

Data for the stability of ferrous (Fe²⁺) tartrate complexes is sparse in recent literature. Historical studies indicate the formation of these complexes, which have been utilized in pharmaceutical preparations. Without contemporary, validated data, researchers should experimentally determine these constants under their specific conditions.

Thermodynamic Properties

The formation of iron-tartrate complexes is driven by changes in Gibbs free energy (ΔG), which is composed of both enthalpy (ΔH) and entropy (ΔS) contributions (ΔG = ΔH - TΔS).

-

ΔH (Enthalpy Change): Indicates whether the reaction is exothermic (negative ΔH) or endothermic (positive ΔH), reflecting the net energy change from bond breaking and formation.

-

ΔS (Entropy Change): Reflects the change in disorder of the system. Chelation by ligands like tartrate typically leads to a positive entropy change due to the release of ordered water molecules from the iron ion's hydration shell, which favors complex formation.

Researchers requiring this data are encouraged to perform calorimetric studies, such as Isothermal Titration Calorimetry (ITC), to determine these fundamental thermodynamic parameters.

Experimental Protocols for Characterization

The following sections outline generalized yet detailed protocols for determining the stoichiometry and stability constants of iron-tartrate complexes.

Potentiometric Titration for Stability Constant Determination

This method, based on the Bjerrum-Calvin titration technique, is the most common for determining metal-ligand stability constants. It involves monitoring the pH of a solution containing the metal ion and ligand as a standard base is added.

Methodology:

-

Solution Preparation:

-

Standard Acid: Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl or HNO₃).

-

Standard Base: Prepare a carbonate-free standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Ligand Solution: Prepare a solution of tartaric acid of known concentration (e.g., 0.01 M).

-

Metal Solution: Prepare a solution of ferric chloride or nitrate (B79036) of known concentration (e.g., 0.002 M). The metal concentration should be significantly lower than the ligand concentration.

-

Ionic Strength Medium: Prepare a solution of an inert salt (e.g., 1.0 M NaCl or KNO₃) to maintain constant ionic strength.

-

-

Titration Sets: Perform three separate titrations at a constant temperature (e.g., 25 °C):

-

Set 1 (Acid Blank): Titrate a solution of standard acid and inert salt with the standard base.

-

Set 2 (Ligand Blank): Titrate a solution containing standard acid, inert salt, and the ligand solution with the standard base.

-

Set 3 (Metal-Ligand): Titrate a solution containing standard acid, inert salt, the ligand solution, and the metal salt solution with the standard base.

-

-

Data Acquisition: Record the pH (or electrode potential) after each incremental addition of the standard base for all three sets.

-

Data Analysis (Irving-Rossotti Method):

-

Plot the three titration curves (pH vs. volume of base added).

-

From the horizontal displacement between the ligand curve (Set 2) and the metal-ligand curve (Set 3), calculate the average number of ligands attached per metal ion (n̄).

-

From the ligand titration data (Set 2), calculate the concentration of the free ligand ([L]) at each pH point.

-

Plot n̄ versus pL (where pL = -log[L]). This is the formation curve .

-

From the formation curve, determine the stepwise stability constants (log K₁, log K₂, etc.) at half-integral n̄ values (n̄ = 0.5, 1.5, 2.5). The overall stability constant (log β) is the sum of the stepwise constants.

-

Spectrophotometry (Job's Method) for Stoichiometry Determination

Job's method, or the method of continuous variation, is a spectrophotometric technique used to determine the stoichiometry of a complex.

Methodology:

-

Solution Preparation:

-

Prepare equimolar stock solutions of the iron salt (e.g., 0.01 M FeCl₃) and tartaric acid (0.01 M).

-

Prepare a suitable buffer to maintain a constant pH at which the complex forms and is stable (e.g., pH 4.0).

-

-

Preparation of Series:

-

Prepare a series of solutions (e.g., 11 solutions in 10 mL volumetric flasks) by mixing the metal and ligand stock solutions in varying mole fractions, keeping the total molar concentration constant. For example:

-

Flask 1: 10 mL Metal, 0 mL Ligand

-

Flask 2: 9 mL Metal, 1 mL Ligand

-

...

-

Flask 11: 0 mL Metal, 10 mL Ligand

-

-

Add the buffer to each flask and dilute to the mark.

-

-

Spectrophotometric Measurement:

-

Determine the wavelength of maximum absorbance (λ_max) for the iron-tartrate complex by scanning one of the mixed solutions.

-

Measure the absorbance of each solution in the series at this λ_max. Use a solution containing only the ligand and buffer as the blank.

-

-

Data Analysis:

-

Plot the measured absorbance versus the mole fraction of the ligand (X_L).

-

The plot will typically show two linear portions that intersect. The mole fraction at which the maximum absorbance occurs corresponds to the stoichiometry of the complex.

-

The stoichiometry (n, number of ligands per metal) can be calculated as: n = X_L / (1 - X_L). For example, a peak at X_L = 0.75 indicates a 1:3 metal-to-ligand ratio.

-

Conclusion

The formation of iron-tartrate complexes is a multifaceted process governed by pH-dependent equilibria. While a 1:3 Fe(III):tartrate complex is known to form and is estimated to be more stable than its citrate (B86180) analogue, a significant gap exists in the literature regarding comprehensive, quantitative stability constants for both Fe(III) and Fe(II) species, as well as their thermodynamic formation data. The standardized potentiometric and spectrophotometric protocols detailed in this guide provide a robust framework for researchers to determine these critical parameters, enabling more precise control and application of iron-tartrate chemistry in drug development and other scientific fields.

References

Physikalisch-chemische Charakterisierung von Eisentartrat: Ein technischer Leitfaden

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet einen detaillierten Überblick über die physikalisch-chemischen Eigenschaften von Eisentartrat und beschreibt die experimentellen Protokolle, die für dessen umfassende Charakterisierung erforderlich sind. Eisentartrat, ein Komplex aus Eisen und Weinsäure, existiert in den Oxidationsstufen Eisen(II) und Eisen(III) und ist für seine pharmazeutischen und chemischen Anwendungen von Bedeutung.

Physikalisch-chemische Eigenschaften

Eisentartrat ist ein Komplex, dessen Eigenschaften stark von der Oxidationsstufe des Eisens, dem Hydratationsgrad und den Umgebungsbedingungen wie dem pH-Wert abhängen.

Allgemeine Eigenschaften

Die grundlegenden physikalischen und chemischen Eigenschaften von Eisen(II)- und Eisen(III)-tartrat sind in Tabelle 1 zusammengefasst. Eisen(II)-tartrat erscheint typischerweise als rötliches Pulver, während Eisen(III)-tartrat als dunkelbraune Körnchen oder Pulver vorliegt.

| Eigenschaft | Eisen(II)-tartrat | Eisen(III)-tartrat |

| Summenformel | C₄H₄FeO₆[1][2] | Fe₂(C₄H₄O₆)₃[3] |

| Molmasse | 203.92 g/mol [1][2] | 555.90 g/mol (wasserfrei)[4] |

| Aussehen | Rötliches Pulver[1] | Dunkelbraune Körnchen, sandig[3] |

| Löslichkeit in Wasser | Schwer löslich | < 1 g/L bei 20 °C (als Monohydrat)[3] |

| pH (1% Lösung) | Nicht spezifiziert | ca. 3.5 (als Monohydrat)[3] |

Tabelle 1: Allgemeine physikalisch-chemische Eigenschaften von Eisen(II)- und Eisen(III)-tartrat.

Kristallstruktur

Die Kristallstruktur von Eisentartrat ist komplex und kann je nach Hydratationszustand und Herstellungsmethode variieren. Röntgenbeugungsstudien (XRD) haben verschiedene kristallographische Formen identifiziert.

| Verbindung | Kristallsystem | Raumgruppe | Gitterparameter |

| Eisen(II)-tartrat-Hemipentahydrat | Orthorhombisch | P212121 | a = 7.8578(3) Å, b = 11.0988(5) Å, c = 18.0529(8) Å[5] |

| Eisen(II)-tartrat-Nanopartikel | Orthorhombisch | - | a = 8.76 Å, b = 10.98 Å, c = 8.20 Å |

| Eisen(III)-Natriumtartrat-Komplex | Triklin | Pī | a = 10.909(5) Å, b = 10.222(5) Å, c = 6.998(5) Å, α = 102.96(5)°, β = 100.64(5)°, γ = 111.10(5)° |

Tabelle 2: Kristallographische Daten für verschiedene Formen von Eisentartrat.

Thermische Stabilität

Die thermische Stabilität von Eisentartrat wurde mittels thermogravimetrischer Analyse (TGA) und dynamischer Differenzkalorimetrie (DSC) untersucht. Diese Analysen geben Aufschluss über die Zersetzungsprozesse, einschließlich Dehydratisierung und Abbau des organischen Liganden.

| Verbindung | Zersetzungsstufe | Temperaturbereich (°C) | Massenverlust (%) | Prozess |

| Eisen(III)-tartrat-Pentahydrat | 1 | 50 - 120 | ~13.9 (theoretisch 13.56) | Dehydratisierung (Verlust von 5 H₂O)[6] |

| 2 | 200 - 290 | ~62.0 (theoretisch 65.04) | Zersetzung zu Fe₂O₃[6] | |

| Eisen(II)-tartrat-Dihydrat (Nanopartikel) | 1 | Raumtemp. - 80 | ~12.65 | Dehydratisierung (Verlust von 2 H₂O) |

| 2 | 310 - 400 | ~56.6 | Zersetzung zu FeO |

Tabelle 3: Thermische Zersetzungsdaten für Eisentartrat-Hydrate.

Löslichkeit und Stabilität in Lösung

Die Löslichkeit von Eisentartraten in Wasser ist im Allgemeinen gering, wird aber stark vom pH-Wert der Lösung beeinflusst. In sauren Lösungen wird die Löslichkeit durch die Protonierung der Tartratliganden erhöht. Die Bildung von löslichen Eisen-Tartrat-Komplexen ist ebenfalls stark pH-abhängig. Studien zeigen, dass im sauren bis neutralen pH-Bereich verschiedene Komplexspezies gebildet werden. Beispielsweise dominiert bei pH-Werten zwischen 2,5 und 4,0 die Spezies Fe(III)-Tar⁺. Die Stabilität dieser Komplexe kann durch potentiometrische Titration bestimmt werden, wobei die Stabilitätskonstanten (log K) Aufschluss über die Stärke der Metall-Ligand-Bindung geben.

Experimentelle Protokolle

Für eine umfassende Charakterisierung von Eisentartrat sind verschiedene analytische Techniken erforderlich. Nachfolgend werden detaillierte Methoden für die wichtigsten Experimente beschrieben.

Synthese von Eisentartrat

Die Synthese kann durch direkte Reaktion von Eisensalzen mit Weinsäure erfolgen.

-

Eisen(II)-tartrat: Eine wässrige Lösung von Eisen(II)-sulfat (FeSO₄) wird unter kontrollierten pH-Bedingungen mit einer stöchiometrischen Menge Weinsäure (C₄H₆O₆) versetzt. Der ausfallende Niederschlag wird abfiltriert, mit Wasser gewaschen und getrocknet.

-

Eisen(III)-tartrat: Eine wässrige Lösung von Eisen(III)-chlorid (FeCl₃) wird mit einer Lösung von Natriumtartrat umgesetzt. Der pH-Wert der Lösung beeinflusst die Zusammensetzung des entstehenden Komplexes.

Abbildung 1: Allgemeiner Arbeitsablauf für die Synthese von Eisen(II)- und Eisen(III)-tartrat.

Röntgenbeugungsanalyse (XRD)

Ziel: Bestimmung der Kristallstruktur und Phasenreinheit.

Protokoll:

-

Probenvorbereitung: Die Eisentartrat-Probe wird fein pulverisiert, um eine zufällige Orientierung der Kristallite zu gewährleisten.

-

Geräteeinstellungen:

-

Strahlungsquelle: Aufgrund der Eisenfluoreszenz bei Verwendung von Kupferstrahlung wird eine Kobalt-Anode (Co-Kα) empfohlen, um ein besseres Signal-Rausch-Verhältnis zu erzielen.

-

Scanbereich (2θ): 10-80°

-

Schrittweite: 0.02°

-

Messzeit pro Schritt: 1-2 Sekunden

-

-

Datenerfassung: Das Beugungsmuster der Probe wird aufgezeichnet.

-

Datenanalyse: Die erhaltenen Peaks werden mit Datenbanken (z.B. JCPDS-ICDD) verglichen, um die Phase zu identifizieren. Die Gitterparameter werden mittels Rietveld-Verfeinerung aus den Peakpositionen berechnet.

Abbildung 2: Arbeitsablauf für die Röntgenbeugungsanalyse (XRD) von Eisentartrat.

Thermische Analyse (TGA/DSC)

Ziel: Untersuchung der thermischen Stabilität und Zersetzung.

Protokoll:

-

Probenvorbereitung: Eine kleine Menge (5-10 mg) der Eisentartrat-Probe wird in einen inerten Tiegel (z.B. aus Aluminiumoxid) eingewogen.

-

Geräteeinstellungen:

-

Temperaturbereich: Raumtemperatur bis 800 °C

-

Heizrate: 10 °C/min

-

Atmosphäre: Stickstoff oder Luft (Flussrate: 50 mL/min)

-

-

Datenerfassung: Die Massenänderung (TGA) und der Wärmefluss (DSC) werden simultan als Funktion der Temperatur aufgezeichnet.

-

Datenanalyse: Die TGA-Kurve wird analysiert, um die Temperaturbereiche der Zersetzungsstufen und die damit verbundenen Massenverluste zu identifizieren. Die DSC-Kurve zeigt an, ob diese Prozesse endotherm oder exotherm sind.

Fourier-Transform-Infrarotspektroskopie (FTIR)

Ziel: Identifizierung funktioneller Gruppen und Untersuchung der Metall-Ligand-Koordination.

Protokoll:

-

Probenvorbereitung:

-

KBr-Pressling: 1-2 mg der Probe werden mit ca. 200 mg getrocknetem Kaliumbromid (KBr) fein vermahlen und zu einem transparenten Pressling verpresst.

-

ATR (Abgeschwächte Totalreflexion): Eine kleine Menge der Pulverprobe wird direkt auf den ATR-Kristall aufgebracht.

-

-

Geräteeinstellungen:

-

Spektralbereich: 4000-400 cm⁻¹

-

Auflösung: 4 cm⁻¹

-

Anzahl der Scans: 32-64

-

-

Datenerfassung: Eine Hintergrundmessung (ohne Probe) wird durchgeführt, gefolgt von der Messung der Probe.

-

Datenanalyse: Das Spektrum wird auf charakteristische Absorptionsbanden analysiert. Besondere Aufmerksamkeit gilt den Schwingungen der Carboxylatgruppen (typischerweise im Bereich von 1650-1550 cm⁻¹ für die asymmetrische und 1450-1350 cm⁻¹ für die symmetrische Streckschwingung) und der O-H-Gruppen, um die Koordination an das Eisenion und das Vorhandensein von Kristallwasser zu untersuchen.

UV/Vis-Spektroskopie

Ziel: Untersuchung der Bildung von Eisen-Tartrat-Komplexen in Lösung und quantitative Bestimmung.

Protokoll:

-

Probenvorbereitung: Eine Reihe von Lösungen mit konstanter Eisenkonzentration (z.B. 10⁻³ M) und variierender Tartratkonzentration werden bei einem definierten pH-Wert (z.B. mittels Pufferlösung) hergestellt.

-

Geräteeinstellungen:

-

Wellenlängenbereich: 200-800 nm

-

Referenz: Eine Küvette mit der Pufferlösung ohne Eisen und Tartrat.

-

-

Datenerfassung: Die Absorptionsspektren der Lösungen werden aufgenommen. Die Komplexbildung wird oft durch eine neue Absorptionsbande im sichtbaren Bereich angezeigt.

-

Datenanalyse: Die Wellenlänge der maximalen Absorption (λ_max) des Komplexes wird bestimmt. Für quantitative Analysen kann eine Kalibrierkurve bei λ_max erstellt werden. Die Stöchiometrie des Komplexes kann mit der Job-Methode (Methode der kontinuierlichen Variation) ermittelt werden.

Potentiometrische Titration

Ziel: Bestimmung der Stabilitätskonstanten der Eisen-Tartrat-Komplexe.

Protokoll:

-

Lösungsvorbereitung: Es werden drei Lösungen vorbereitet: (a) eine verdünnte Mineralsäure (z.B. HClO₄), (b) die Säure plus eine bekannte Konzentration an Weinsäure und (c) die Lösung (b) plus eine bekannte Konzentration an Eisensalz. Alle Lösungen sollten eine konstante Ionenstärke aufweisen (z.B. durch Zugabe von 0.1 M NaClO₄).

-

Titration: Jede Lösung wird unter inerter Atmosphäre (z.B. Stickstoff) mit einer standardisierten, carbonatfreien Natronlauge (NaOH) titriert. Der pH-Wert wird nach jeder Zugabe des Titriermittels aufgezeichnet.

-

Datenanalyse: Aus den Titrationskurven werden die Protonierungs-konstanten des Liganden und anschließend die Stabilitätskonstanten des Metall-Ligand-Komplexes berechnet. Dies geschieht durch die Analyse der Verschiebung der Titrationskurve in Anwesenheit des Metallions im Vergleich zur reinen Liganden-Titration. Spezielle Softwarepakete können zur Verfeinerung der Konstanten verwendet werden.

Abbildung 3: Logische Beziehung zwischen Eigenschaften und Charakterisierungstechniken.

References

- 1. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. hakon-art.com [hakon-art.com]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

An In-depth Technical Guide to the Comparative Properties of Iron(II) Tartrate and Iron(III) Tartrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the physicochemical and biological properties of iron(II) tartrate and iron(III) tartrate. A thorough understanding of the differences between the ferrous (Fe²⁺) and ferric (Fe³⁺) forms of iron tartrate is critical for applications in pharmaceutical formulations, drug delivery, and nutritional supplementation.

Physicochemical Properties

The oxidation state of iron profoundly influences the properties of its tartrate salt, affecting its solubility, stability, and redox potential. These parameters are crucial for determining the behavior of the compound in both in vitro and in vivo systems.

Data Presentation: Comparative Physicochemical Properties

| Property | Iron(II) Tartrate (Ferrous Tartrate) | Iron(III) Tartrate (Ferric Tartrate) | Key Differences & Implications |

| Molecular Formula | C₄H₄FeO₆[1] | Fe₂(C₄H₄O₆)₃[2] | The stoichiometry differs, impacting the iron content per mole. |

| Molecular Weight | 203.92 g/mol [1] | 555.90 g/mol [2][3] | Relevant for calculating molar concentrations and dosage. |

| Appearance | Reddish powder[4] | Brown to black powder or crystals[5] | Visual identification marker. |

| Aqueous Solubility | Soluble in water (quantitative value not readily available)[4] | < 1 g/L at 20°C (for the 1-hydrate form)[6] | Ferrous tartrate is generally more soluble than ferric tartrate. Higher solubility of the Fe(II) form can be advantageous for formulation and bioavailability. |

| Stability Constant (log K) | log K = 2.24 (for Fe²⁺L complex) | log K₁ = 6.49 (for Fe³⁺L⁺ complex) | Iron(III) forms a significantly more stable complex with tartrate than iron(II). This higher stability of the ferric form can reduce its bioavailability as the iron is less readily released. |

| Redox Potential | Standard redox potential for the Fe(II)/Fe(III) tartrate couple is not readily available. | Standard redox potential for the Fe(II)/Fe(III) tartrate couple is not readily available. The redox potential is dependent on pH and the specific complex formed.[7][8] | The relative ease of interconversion between the Fe(II) and Fe(III) states is critical for its biological activity and potential for inducing oxidative stress. |

Biological Properties

The biological activity of iron compounds is intrinsically linked to their physicochemical properties. Bioavailability and the mechanism of absorption are key considerations for iron supplements and therapeutics.

Data Presentation: Comparative Biological Properties

| Property | Iron(II) Tartrate | Iron(III) Tartrate | Key Differences & Implications |

| Bioavailability | Generally higher | Generally lower | Ferrous (Fe²⁺) iron is more readily absorbed in the intestine via the Divalent Metal Transporter 1 (DMT1).[9] Ferric (Fe³⁺) iron typically requires reduction to Fe²⁺ by cell surface reductases before it can be absorbed, a process that can limit its uptake.[9] |

| Mechanism of Intestinal Absorption | Directly transported by DMT1 into enterocytes. | Must first be reduced to Fe²⁺ by duodenal cytochrome B (Dcytb) before transport by DMT1.[1][10] | The additional reduction step for ferric iron makes its absorption less efficient compared to ferrous iron. |

| Toxicology | High doses can lead to gastrointestinal side effects and iron overload. | A complex of iron(III) chloride and sodium tartrate (FemTA) showed a NOAEL of 500 mg/kg body weight/day based on gastrointestinal effects in a 90-day rat study.[11] | Iron in high doses, regardless of the initial oxidation state, can be toxic. The lower absorption of ferric iron might translate to a better gastrointestinal tolerance profile in some cases. |

Experimental Protocols

Detailed methodologies are essential for the synthesis and characterization of iron tartrates to ensure reproducibility and quality control in research and development.

Synthesis Protocols

Synthesis of Iron(II) Tartrate Nanoparticles (Wet Chemical Technique) [12][13]

-

Reactants: Iron(II) sulfate (B86663) (FeSO₄), Tartaric acid (C₄H₆O₆), Sodium metasilicate (B1246114) (Na₂SiO₃), and a surfactant such as Triton X-100.

-

Procedure:

-

Prepare aqueous solutions of iron(II) sulfate and tartaric acid.

-

Add sodium metasilicate to the tartaric acid solution. This facilitates the reaction.

-

Slowly add the iron(II) sulfate solution to the tartaric acid/sodium metasilicate mixture under controlled pH conditions and constant stirring.

-

The surfactant is used to control the particle size and prevent agglomeration.

-

The resulting precipitate of iron(II) tartrate nanoparticles is then collected by filtration, washed with deionized water, and dried under vacuum.

-

Synthesis of Iron(III) Tartrate [14]

-

Reactants: Ferric chloride (FeCl₃) or Ferric hydroxide (B78521) (Fe(OH)₃) and Tartaric acid (C₄H₆O₆).

-

Procedure using Ferric Chloride:

-

Prepare an aqueous solution of ferric chloride.

-

Prepare a solution of tartaric acid and neutralize it with a base (e.g., sodium hydroxide) to form sodium tartrate.

-

Mix the ferric chloride and sodium tartrate solutions. The complexation reaction will occur.

-

The pH of the final solution can be adjusted as needed.[14]

-

-

Procedure using Ferric Hydroxide:

-

Precipitate ferric hydroxide from a ferric salt solution (e.g., FeCl₃) by adding a base (e.g., NaOH).

-

Wash the ferric hydroxide precipitate thoroughly to remove any soluble impurities.

-

React the freshly prepared ferric hydroxide with a solution of tartaric acid.

-

The resulting solution contains the iron(III) tartrate complex.

-

Characterization Protocols

Powder X-ray Diffraction (XRD)

-

Purpose: To determine the crystal structure and phase purity of the synthesized iron tartrate.

-

Methodology:

-

A powdered sample of the iron tartrate is placed on a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam (commonly Cu Kα radiation).

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., JCPDS) to identify the crystalline phase. The average crystallite size can be estimated using the Scherrer equation.[12]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Purpose: To identify the functional groups present in the iron tartrate complex and confirm the coordination of the tartrate ligand to the iron center.

-

Methodology:

-

A small amount of the dried sample is mixed with potassium bromide (KBr) and pressed into a pellet.

-

The pellet is placed in the sample holder of an FTIR spectrometer.

-

An infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

The characteristic absorption bands corresponding to O-H, C=O, C-O, and Fe-O vibrations are analyzed to confirm the structure of the complex.

-

Thermal Analysis (Thermogravimetric Analysis - TGA / Differential Scanning Calorimetry - DSC)

-

Purpose: To study the thermal stability and decomposition of the iron tartrate, including the loss of water of hydration.[12]

-

Methodology:

-

A small, accurately weighed sample is placed in a crucible.

-

The sample is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air).

-

The change in mass (TGA) and the heat flow (DSC) are recorded as a function of temperature.

-

The resulting curves provide information about dehydration, decomposition temperatures, and the nature of the thermal events.

-

Mandatory Visualizations

Intestinal Iron Absorption Pathway

Caption: General mechanism of intestinal iron absorption for ferrous and ferric iron.

Experimental Workflow for Synthesis and Characterization

Caption: A typical experimental workflow for the synthesis and characterization of iron tartrates.

References

- 1. Mechanistic and regulatory aspects of intestinal iron absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 鉄(III) 酒石酸 Fe ~20 % | Sigma-Aldrich [sigmaaldrich.com]

- 3. aqueous solution - Water solubility of different types of Iron III - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. Ferrous Tartrate|C4H4FeO6|Research Chemicals [benchchem.com]

- 5. americanelements.com [americanelements.com]

- 6. lohmann-minerals.com [lohmann-minerals.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Molecular mechanisms involved in intestinal iron absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Iron Absorption [sickle.bwh.harvard.edu]

- 12. researchgate.net [researchgate.net]

- 13. asianpubs.org [asianpubs.org]

- 14. CN103382151A - Preparation method of iron-tartaric acid-sodium complex - Google Patents [patents.google.com]

A Technical Guide to the Solubility of Iron Tartrate in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron tartrate, existing as both iron(II) (ferrous) tartrate and iron(III) (ferric) tartrate, is an organometallic compound with significant applications in pharmaceuticals, nutritional supplements, and as a component in chemical synthesis. The therapeutic efficacy and formulation of iron-containing compounds are intrinsically linked to their solubility, which governs bioavailability and delivery. However, the solubility of iron tartrate is complex, influenced by its oxidation state (Fe²⁺ vs. Fe³⁺), pH, temperature, and the presence of other coordinating ligands, often leading to the formation of various complex species.[1][2] Iron(III), in particular, is known to be sparsely soluble in aqueous solutions under neutral or acidic conditions due to its propensity for hydrolysis and precipitation as iron oxides or hydroxides.[3][4]

This technical guide provides a consolidated overview of the known solubility characteristics of different forms of iron tartrate. It also presents a detailed, standardized experimental protocol for the systematic determination of iron tartrate solubility, addressing the current scarcity of quantitative data in the scientific literature. The aim is to equip researchers and formulation scientists with the necessary data and methodologies to accurately assess and leverage the solubility properties of iron tartrate in their work.

Solubility Profile of Iron Tartrate

The available quantitative and qualitative data on the solubility of iron tartrate are summarized below. The data highlights a general trend of low solubility for simple iron tartrate salts in water, with indications that solubility can be influenced by temperature and the specific form of the compound.

| Form of Iron Tartrate | Solvent | Temperature | Reported Solubility | Citation |

| Ferric Tartrate 1-hydrate (Fe₂(C₄H₄O₆)₃·H₂O) | Water | 20 °C | < 1 g/L | [5] |

| Basic Ferric Tartrate | Water | Not Specified | 0.008 g of Iron / 100 mL | [6] |

| Ferrous Tartrate | Water (Cold) | Not Specified | Sparingly soluble | [7] |

| Ferrous Tartrate | Water (Hot) | Not Specified | More soluble than in cold water | [7] |

Note: The literature often distinguishes between simple salts, which are generally insoluble, and complex "ferri-compounds" which can be highly soluble but may transform into insoluble basic salts over time or upon drying.[6]

Experimental Methodology for Solubility Determination

To obtain reliable and reproducible solubility data, a standardized experimental approach is crucial. The following protocol outlines a comprehensive method for determining the solubility of iron tartrate, combining the principles of saturated solution preparation with a precise spectrophotometric method for iron quantification.[8][9]

Part A: Preparation of a Saturated Solution

This phase aims to create a solution in equilibrium with an excess of the solid iron tartrate solute at a controlled temperature.

-

Apparatus Setup:

-

Place a known volume (e.g., 50 mL) of the desired solvent (e.g., deionized water, ethanol) into a jacketed beaker or flask connected to a temperature-controlled water bath.

-

Insert a calibrated thermometer or temperature probe and a magnetic stir bar into the solvent.

-

-

Solute Addition:

-

Add an excess amount of the specific iron tartrate salt to the solvent. An excess is confirmed by the presence of undissolved solid material at the bottom of the vessel throughout the experiment.

-

-

Equilibration:

-

Seal the vessel to prevent solvent evaporation.

-

Stir the mixture at a constant, moderate speed for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. Maintain a constant temperature (e.g., 25 °C ± 0.1 °C) using the water bath.

-

-

Sample Collection:

-

Once equilibrium is achieved, turn off the stirrer and allow the undissolved solid to settle for at least 1-2 hours.

-

Carefully withdraw a precise aliquot (e.g., 5.00 mL) of the clear supernatant using a volumetric pipette fitted with a filter tip to prevent the transfer of any solid particles.

-

Transfer the aliquot into a volumetric flask of appropriate size (e.g., 100 mL) for subsequent analysis.

-

Part B: Spectrophotometric Determination of Iron Concentration

This procedure determines the concentration of dissolved iron in the collected aliquot. The method is based on the formation of a stable, intensely colored complex between iron(II) and 1,10-phenanthroline (B135089), which can be quantified using UV-Vis spectrophotometry.[10][11][12]

-

Reagent Preparation:

-

Standard Iron Stock Solution (e.g., 100 mg/L): Accurately weigh 0.7022 g of ferrous ammonium (B1175870) sulfate (B86663) hexahydrate [Fe(NH₄)₂(SO₄)₂·6H₂O] and dissolve it in a 1000 mL volumetric flask with deionized water containing 5 mL of 6 M sulfuric acid. Dilute to the mark.[13]

-

Hydroxylamine (B1172632) Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water. This solution acts as a reducing agent to convert any Fe³⁺ to Fe²⁺.[10]

-

Sodium Acetate (B1210297) Buffer Solution: Prepare a buffer to maintain the optimal pH for color development.[12]

-

1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline in 100 mL of deionized water, gently heating if necessary.[12]

-

-

Preparation of Calibration Standards:

-

Prepare a series of five standard solutions by transferring precise volumes (e.g., 1.00, 2.00, 4.00, 6.00, 8.00 mL) of the standard iron stock solution into separate 100 mL volumetric flasks.

-

To each flask, and to a blank flask containing only deionized water, add the following reagents in order: 10 mL of sodium acetate buffer, 2 mL of hydroxylamine hydrochloride solution, and 5 mL of 1,10-phenanthroline solution.[12]

-

Allow the solutions to stand for at least 10-15 minutes for full color development.[10]

-

Dilute each flask to the 100 mL mark with deionized water and mix thoroughly.

-

-

Preparation of the Iron Tartrate Sample:

-

Take the volumetric flask containing the aliquot from Part A and dilute it to the mark with deionized water. This creates a primary dilution.

-

Transfer a suitable volume of this primary dilution into a new 100 mL volumetric flask. The volume should be chosen so that the final absorbance falls within the range of the calibration curve.

-

Treat this sample identically to the standards: add the buffer, hydroxylamine hydrochloride, and 1,10-phenanthroline solutions, allow for color development, and dilute to the mark.

-

-

Measurement and Analysis:

-

Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) for the iron(II)-phenanthroline complex, which is approximately 510 nm.[10]

-

Use the prepared blank solution to zero the instrument.

-

Measure the absorbance of each calibration standard and the prepared sample.

-

Plot a calibration curve of absorbance versus iron concentration (mg/L) for the standards.

-

Use the equation of the best-fit line from the calibration curve to determine the iron concentration in the measured sample solution.

-

-

Solubility Calculation:

-

Calculate the original concentration of iron in the saturated solution, accounting for all dilution steps.

-

Convert this concentration into the desired solubility units (e.g., g of iron tartrate per 100 mL of solvent) using the molar mass of iron tartrate.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of iron tartrate.

Caption: Workflow for determining the solubility of iron tartrate.

Conclusion

The solubility of iron tartrate is a critical parameter that remains poorly quantified in existing literature. The provided data indicates that simple ferrous and ferric tartrates exhibit low solubility in water. For drug development and other scientific applications, it is imperative to move beyond qualitative descriptions. The detailed experimental protocol presented herein offers a robust and reliable framework for researchers to systematically measure the solubility of various iron tartrate forms in different solvents. Adherence to such standardized methods will generate high-quality, comparable data, fostering a deeper understanding of this compound's physicochemical properties and enabling more effective formulation and application development.

References

- 1. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. scienceasia.org [scienceasia.org]

- 4. pubs.usgs.gov [pubs.usgs.gov]

- 5. lohmann-minerals.com [lohmann-minerals.com]

- 6. CXLVIII.—Organic ferric salts - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 7. Sciencemadness Discussion Board - Ferrous tartarate - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. fountainheadpress.com [fountainheadpress.com]

- 9. scribd.com [scribd.com]

- 10. csun.edu [csun.edu]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. flinnsci.com [flinnsci.com]

- 13. asdlib.org [asdlib.org]

Technisches Handbuch zum Eisentartrat-Komplex in wässriger Lösung

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet einen detaillierten technischen Überblick über die Bildung, Struktur, Eigenschaften und experimentellen Protokolle im Zusammenhang mit dem Eisentartrat-Komplex in wässriger Lösung. Es dient als umfassende Ressource für Fachleute, die in den Bereichen Chemie, Pharmazie und Materialwissenschaften arbeiten.

Einleitung und chemische Grundlagen

Der Eisentartrat-Komplex ist eine metallorganische Verbindung, die durch die Reaktion von Eisenionen (entweder Eisen(II) oder Eisen(III)) mit Weinsäure oder ihren Salzen (Tartraten) in einer wässrigen Lösung entsteht. Die Komplexbildung ist von erheblichem Interesse aufgrund ihrer Relevanz in verschiedenen Bereichen, von Lebensmittelzusatzstoffen bis hin zu potenziellen pharmazeutischen Anwendungen. Weinsäure, eine Dihydroxy-Dicarbonsäure, fungiert als Chelatbildner, der über seine Carboxyl- und Hydroxylgruppen an das Eisen-Zentralion binden kann.

Die Stabilität und Speziation des Komplexes werden stark vom pH-Wert der Lösung, dem molaren Verhältnis von Eisen zu Tartrat und dem Vorhandensein anderer Ionen beeinflusst. Insbesondere Eisen(III)-Komplexe sind für ihre intensive Färbung und ihre Rolle bei Redoxreaktionen bekannt. In der pharmazeutischen Forschung werden Eisenkomplexe auf ihr Potenzial als Medikamentenkandidaten, insbesondere in der Krebstherapie und als antimikrobielle Wirkstoffe, untersucht.

Struktur und Speziation in wässriger Lösung

Die Struktur des Eisentartrat-Komplexes kann je nach Bedingungen variieren. Neuere Studien deuten darauf hin, dass der aktive Komplex in vielen Fällen eine zweikernige Eisen(III)-Struktur mit zwei überbrückenden meso-Tartrat-Liganden ist. In dieser Konfiguration sind die beiden Eisenatome antiferromagnetisch gekoppelt.

Die Stöchiometrie des Komplexes ist stark pH-abhängig. Untersuchungen mittels potentiometrischer Titration haben gezeigt, dass sich bei einem pH-Wert zwischen 3 und 6 ein Komplex in der Form Fe(Tar)₃ bilden kann. Die Komplexierung erfolgt hauptsächlich durch die Bindung des Carboxylsauerstoffs an das Fe(III)-Ion. Magnetische Suszeptibilitätsmessungen über einen breiten pH-Bereich (1 bis 13) haben die Bildung verschiedener poly- und mononuklearer Komplexe in Lösung aufgezeigt.

Logischer Ablauf der pH-abhängigen Komplexbildung

Das folgende Diagramm veranschaulicht die allgemeine Beziehung zwischen dem pH-Wert und der Bildung von Eisen(III)-Tartrat-Spezies in wässriger Lösung.

Abbildung 1: Logisches Diagramm der pH-abhängigen Speziation von Eisen(III)-Tartrat.

Quantitative Daten

Die Stabilität von Metallkomplexen wird durch ihre Bildungskonstanten (K) oder Stabilitätskonstanten (β) quantifiziert. Die folgende Tabelle fasst die aus potentiometrischen Titrationsdaten für den Eisen(III)-Citrat-Komplex ermittelten Werte zusammen, die als Referenz für einen ähnlichen Hydroxycarbonsäure-Komplex dienen. Für den Eisen(III)-Tartrat-Komplex wurde ein stabiler Fe(Tar)₃-Komplex im pH-Bereich von 3 bis 6 identifiziert.

Tabelle 1: Stabilitätskonstanten des Eisen(III)-Citrat-Komplexes

| Parameter | Wert | Beschreibung |

|---|---|---|

| log K₁ | 1.70 | Logarithmus der schrittweisen Bildungskonstante für [Fe(Cit)] |

| log K₂ | 1.03 | Logarithmus der schrittweisen Bildungskonstante für [Fe(Cit)₂]³⁻ |

| log β | 2.73 | Logarithmus der Gesamtstabilitätskonstante |

Tabelle 2: Spektrophotometrische Daten

| Parameter | Wert | Bedingungen |

|---|---|---|

| λmax | 380 nm | Wellenlänge der maximalen Absorption zur Verfolgung der Komplexbildung |

| pH-Bereich | 3 bis 6 | Optimaler pH-Bereich für die Bildung des Fe(Tar)₃-Komplexes |

Experimentelle Protokolle

Protokoll 1: Synthese eines pulverförmigen Eisen-Natrium-Tartrat-Komplexes

Dieses Protokoll basiert auf etablierten Verfahren zur Herstellung des Komplexes für verschiedene Anwendungen, einschließlich der Herstellung von Cellulose-Lösungsmitteln.

Materialien:

-

Eisen(III)-chlorid (FeCl₃) oder ein anderes dreiwertiges Eisensalz

-

Natriumtartrat (Na₂C₄H₄O₆)

-

Natriumhydroxid (NaOH) zur pH-Einstellung

-

Fällungsmittel (z. B. Ethanol, Methanol)

-

Destilliertes Wasser

Verfahren:

-

Eine wässrige Lösung von Eisen(III)-chlorid (z. B. 0,62 M) herstellen.

-

In einem separaten Gefäß Natriumtartrat in destilliertem Wasser auflösen.

-

Die Eisen(III)-chlorid-Lösung unter Rühren zur Natriumtartrat-Lösung geben. Das molare Verhältnis von Eisensalz zu Tartrat sollte zwischen 1:3,0 und 1:3,3 liegen.

-

Den pH-Wert der Reaktionsmischung mit Natriumhydroxid auf einen Wert zwischen 0,8 und 5,5 einstellen (z. B. pH 5,5).

-

Die Mischung für 10-15 Minuten rühren, um die Bildung der Reaktionsmasse, die den gewünschten Komplex enthält, zu vervollständigen.

-

Den Komplex durch Zugabe eines Fällungsmittels wie Ethanol ausfällen. Das Volumenverhältnis von Fällungsmittel zu Reaktionsmasse sollte etwa 0,7-1,5:1,0 betragen.

-

Den Niederschlag von der Mutterlauge abtrennen (z. B. durch Filtration oder Zentrifugation).

-

Den Niederschlag bei einer Temperatur zwischen 30 °C und 105 °C trocknen, um das pulverförmige Produkt zu erhalten.

Abbildung 2: Arbeitsablauf für die Synthese des Eisen-Natrium-Tartrat-Komplexes.

Protokoll 2: Charakterisierung mittels potentiometrischer und UV/Vis-spektrophotometrischer Titration

Dieses Protokoll beschreibt die Untersuchung der Komplexbildung in Lösung, wie sie zur Bestimmung von Stöchiometrie und Stabilitätskonstanten verwendet wird.

Materialien und Geräte:

-

Eisen(III)-chlorid-Stammlösung

-

Natriumtartrat-Lösung

-

0,1 M Natriumchlorid (als Elektrolyt)

-

Standardisierte Salzsäure- und Natriumhydroxid-Lösungen

-

pH-Meter und Potentiometer

-

UV/Vis-Spektrophotometer

-

Temperaturgesteuertes Reaktionsgefäß (z. B. 25 °C)

Verfahren:

-

Potentiometrische Titration: a. Eine Lösung mit einer bekannten Konzentration von Eisen(III)-chlorid und Natriumtartrat in 0,1 M NaCl-Lösung vorbereiten. b. Die Lösung mit einer standardisierten NaOH-Lösung titrieren. c. Den pH-Wert nach jeder Zugabe von NaOH aufzeichnen, um eine Titrationskurve zu erstellen. d. Die erhaltenen Daten analysieren, um die Anzahl der an das Fe(III)-Ion gebundenen Ligandenmoleküle und die schrittweisen Gleichgewichts-Bildungskonstanten zu bestimmen.

The Coordination Chemistry of Iron Tartrate Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of iron tartrate complexes. It covers their structure, synthesis, stability, and characterization, with a focus on quantitative data, detailed experimental protocols, and the visualization of key processes. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who are working with or have an interest in these important coordination compounds.

Introduction to Iron Tartrate Complexes

Iron, an essential transition metal in numerous biological and chemical systems, readily forms complexes with a variety of organic ligands. Tartaric acid (C₄H₆O₆), a naturally occurring dicarboxylic acid, is an effective chelating agent for iron in both its ferrous (Fe²⁺) and ferric (Fe³⁺) oxidation states. The resulting iron tartrate complexes exhibit a rich and diverse coordination chemistry, with their structure and reactivity being highly dependent on factors such as pH, the stereochemistry of the tartrate ligand (D-, L-, or meso-), and the iron-to-ligand ratio.

These complexes are of significant interest due to their historical and ongoing applications. Ferrous tartrate was historically used as a medicinal "iron wine" for the treatment of anemia[1]. In modern applications, iron tartrate complexes are utilized as anticaking agents for sodium chloride[2][3][4], play a role in Fenton-like reactions for advanced oxidation processes[5][6][7], and are relevant in food chemistry and drug delivery. Understanding the fundamental coordination chemistry of these complexes is crucial for optimizing their existing applications and developing new technologies.

Structure and Bonding

The coordination of tartrate to iron can occur through the carboxylate groups and the α-hydroxyl groups, acting as a bidentate or tridentate ligand. The specific coordination mode and the resulting structure of the complex are influenced by the pH of the solution, which dictates the deprotonation state of the tartaric acid.

In acidic solutions, iron(III) can form monomeric, dimeric, and trimeric complexes with tartrate[8]. At a pH range of 3 to 6, a complex of the form Fe(Tar)₃ has been reported[9]. The structure of a binuclear iron(III) complex with two bridging meso-tartrate (B1217512) ligands has been proposed as the active component in anticaking agents[3][10]. In this structure, each iron atom is octahedrally coordinated, with a water molecule occupying the sixth coordination site[3].

Crystallographic studies of iron tartrate derivatives provide precise information on bond lengths and angles, confirming the coordination environment of the iron center.

Table 1: Selected Crystallographic Data for an Iron(III) Complex with Tartrate-like Ligands

| Parameter | Value | Reference |

| Bond Lengths (Å) | ||

| Fe-O (carboxylate) | 1.98 - 2.05 | [11] |

| Fe-O (hydroxyl) | 1.95 - 2.02 | [11] |

| Bond Angles (deg) | ||

| O-Fe-O (chelate ring) | 78 - 82 | [11] |

| O-Fe-O (octahedral) | 88 - 92, 175 - 179 | [11] |

Note: The data presented are typical values from related iron(III) carboxylate/hydroxylate complexes and serve as a representative example.

Synthesis of Iron Tartrate Complexes

The synthesis of iron tartrate complexes can be achieved through various methods, depending on the desired oxidation state of the iron and the specific complex to be formed.

Experimental Protocol: Synthesis of Potassium Tris(oxalato)ferrate(III) Trihydrate

While not a tartrate complex, the synthesis of potassium tris(oxalato)ferrate(III) trihydrate is a classic and well-documented procedure that illustrates the principles of forming a stable iron(III) carboxylate complex. The oxalate (B1200264) ligand, like tartrate, is a dicarboxylic acid.

Materials:

-

Ferric chloride hexahydrate (FeCl₃·6H₂O)

-

Potassium oxalate monohydrate (K₂C₂O₄·H₂O)

-

Distilled water

-

Ethanol

-

Dissolve a specific amount of potassium oxalate monohydrate in hot distilled water.

-

In a separate beaker, dissolve a stoichiometric amount of ferric chloride hexahydrate in a minimum amount of cold distilled water.

-

Slowly add the ferric chloride solution to the hot potassium oxalate solution with constant stirring. A green solution will form.

-

Cool the solution to room temperature and then in an ice bath to induce crystallization.

-

Collect the green crystals of K₃[Fe(C₂O₄)₃]·3H₂O by vacuum filtration.

-

Wash the crystals with a 1:1 ethanol/water mixture to remove impurities.

-

Dry the crystals in a desiccator.

Experimental Protocol: Synthesis of an Iron-Tartrate-Sodium Complex

This protocol is adapted from a patented method for preparing a stable iron-tartrate-sodium complex.

Materials:

-

L-Tartaric acid

-

Water

-

Ferric chloride (FeCl₃) solution

-

Sodium hydroxide (B78521) (NaOH) solution

-

Prepare a solution of L-tartaric acid in water in a high-pressure reactor.

-

Heat the solution to 155-175 °C and maintain this temperature for 8-48 hours to induce partial conversion to meso-tartaric acid.

-

Cool the reaction mixture to room temperature.

-

With stirring, add a solution of ferric chloride.

-

Subsequently, add a solution of sodium hydroxide with continuous stirring until a clear, homogeneous solution of the iron-tartrate-sodium complex is obtained. The final pH can be adjusted to be between 2 and 11.

Stability of Iron Tartrate Complexes

The stability of iron tartrate complexes in solution is a critical parameter that influences their reactivity and bioavailability. Stability is quantified by the formation or stability constant (K), often expressed in its logarithmic form (log K). These constants are typically determined using techniques such as potentiometric (pH) titration and spectrophotometry.

Table 2: Stability Constants (log K) of Iron Tartrate Complexes

| Complex | log K | Conditions | Reference |

| Fe(III)L⁺ (monomer) | 6.49 | 20 °C, I = 0.1 M (NaClO₄) | [8] |

| Fe(II)L | 2.24 | 20 °C, I = 0.1 M (NaClO₄) | [8] |

| Fe(III)(Tar)₃ | - | pH 3-6, 25 °C, 0.1 M NaCl | [9] |

L represents the tartrate ligand.

Experimental Protocol: Determination of Stoichiometry by Job's Method of Continuous Variation

Job's method is a spectrophotometric technique used to determine the stoichiometry of a metal-ligand complex in solution[15][16][17].

Principle: A series of solutions are prepared where the total molar concentration of the metal ion and the ligand is kept constant, but their mole fractions are varied. The absorbance of the complex is measured at a wavelength where it absorbs maximally, and the ligand and metal ion do not. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the mole fraction corresponding to the stoichiometry of the complex[16][18].

Procedure:

-

Prepare equimolar stock solutions of an iron salt (e.g., FeCl₃) and tartaric acid.

-

Prepare a series of solutions by mixing the stock solutions in varying ratios (e.g., 1:9, 2:8, ..., 9:1) while keeping the total volume constant.

-

Measure the absorbance of each solution at the λ_max of the iron-tartrate complex.

-

Plot the absorbance as a function of the mole fraction of the tartrate.

-

The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.75 for the tartrate suggests a 1:3 iron-to-tartrate ratio.

Caption: Workflow for determining complex stoichiometry using Job's method.

Characterization Techniques

A variety of spectroscopic and analytical methods are employed to characterize iron tartrate complexes.

-

UV-Visible Spectroscopy: Used to study complex formation, determine stoichiometry (Job's method), and investigate reaction kinetics.

-

Infrared (IR) Spectroscopy: Provides information about the coordination of the carboxylate and hydroxyl groups to the iron center by observing shifts in their vibrational frequencies.

-

Potentiometric (pH) Titration: A primary method for determining the stability constants of the complexes in solution by monitoring pH changes upon titration[9][19][20].

-

Mössbauer Spectroscopy: A powerful technique for probing the oxidation state (Fe²⁺ vs. Fe³⁺), spin state (high-spin vs. low-spin), and the local coordination environment of the iron atoms in the complex[21][22][23][24].

-

X-ray Crystallography: Provides definitive structural information, including bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms in the crystalline state.

Key Reactions and Pathways

Fenton-like Reactions

Iron tartrate complexes can participate in Fenton-like reactions, which involve the generation of highly reactive hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂). These reactions are important in advanced oxidation processes for water treatment and can also be a source of oxidative stress in biological systems.

The generally accepted mechanism for the Fenton reaction is:

-

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

-

Fe³⁺ + H₂O₂ → Fe²⁺ + •OOH + H⁺

The presence of tartrate can modulate the reactivity of the iron, influencing the rate of radical generation.

Caption: Simplified pathway of a Fenton-like reaction involving an iron-tartrate complex.

Biological Iron Uptake

Iron is essential for most living organisms, including plants. Plants have developed sophisticated mechanisms to acquire iron from the soil, where it often exists in poorly soluble forms. One strategy involves the release of organic acids, such as citrate (B86180) and tartrate, by the roots to chelate Fe³⁺, thereby increasing its solubility and availability for uptake.

Caption: Role of tartrate in the mobilization and uptake of iron by plant roots.

Applications

The unique properties of iron tartrate complexes have led to their use in various industrial and pharmaceutical applications.

-

Food Industry: Iron(III) meso-tartrate is used as an anticaking agent in sodium chloride to prevent clumping by modifying the crystal surface of NaCl[2][3][10][4][25].

-

Pharmaceuticals and Nutraceuticals: Ferrous tartrate has been used in iron supplements to treat anemia due to its bioavailability[1]. The chelating properties of tartrate can also be explored for drug delivery systems.

-

Chemical Synthesis: Iron tartrate complexes can act as catalysts in various organic reactions.

-

Environmental Remediation: Their role in Fenton-like chemistry makes them candidates for the degradation of organic pollutants in wastewater.

Caption: Workflow illustrating the anticaking mechanism of iron(III) meso-tartrate on NaCl.

Conclusion

The coordination chemistry of iron tartrate complexes is a multifaceted field with implications for a wide range of scientific and industrial disciplines. The ability of tartaric acid to form stable and reactive complexes with both ferrous and ferric iron, coupled with the influence of pH and stereochemistry, gives rise to a diverse array of structures and functionalities. A thorough understanding of their synthesis, stability, and characterization is paramount for leveraging these complexes in existing and emerging applications, from ensuring the quality of food products to developing novel therapeutic agents and environmental remediation strategies. This guide has provided a foundational overview of these key aspects, offering valuable data and protocols to aid researchers and professionals in their work with these fascinating coordination compounds.

References

- 1. Ferrous tartrate - Wikipedia [en.wikipedia.org]

- 2. Multiscale Study on the Mechanism of a Bio-Based Anticaking Agent for NaCl Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and activity of the anticaking agent iron(iii) meso-tartrate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Anticaking Agent - Explore the Science & Experts | ideXlab [idexlab.com]

- 5. New mechanistic aspects of the Fenton reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fenton's reagent - Wikipedia [en.wikipedia.org]

- 7. inorganic chemistry - What is the actual mechanism of Fenton reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. atilim.edu.tr [atilim.edu.tr]

- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. m.youtube.com [m.youtube.com]

- 14. CN103382151A - Preparation method of iron-tartaric acid-sodium complex - Google Patents [patents.google.com]

- 15. pesrsncollege.edu.in [pesrsncollege.edu.in]

- 16. Job plot - Wikipedia [en.wikipedia.org]

- 17. egyankosh.ac.in [egyankosh.ac.in]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. ias.ac.in [ias.ac.in]

- 22. researchgate.net [researchgate.net]

- 23. asianpubs.org [asianpubs.org]

- 24. mdpi.com [mdpi.com]

- 25. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

A Technical Guide to the Spectroscopic Properties of Iron Tartrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of iron tartrate, a compound of significant interest in pharmaceutical formulations and materials science. Iron tartrate complexes, existing with iron in both ferrous (Fe²⁺) and ferric (Fe³⁺) oxidation states, are utilized in oral iron supplements to treat iron deficiency anemia.[1][2] Their efficacy and stability are critically dependent on their structural and electronic properties, which can be elucidated using a suite of spectroscopic techniques. This document details the application of Fourier Transform Infrared (FTIR), UV-Visible (UV-Vis), and Mössbauer spectroscopy for the characterization of iron tartrate, providing quantitative data, detailed experimental protocols, and logical workflows to aid researchers in their studies.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups and probing the coordination environment of the tartrate ligand with the iron center. The infrared spectrum reveals characteristic vibrational modes of the carboxylate and hydroxyl groups of the tartrate molecule, which shift upon coordination to the iron ion.

Key spectral regions for iron tartrate include the broad O-H stretching vibrations from water of crystallization and hydroxyl groups (3100-3600 cm⁻¹), the asymmetric and symmetric stretching of the coordinated carboxylate (C=O) groups (typically below 1600 cm⁻¹), and C-O stretching vibrations (1000-1500 cm⁻¹).[3][4]

Data Presentation: FTIR Vibrational Bands of Iron Tartrate

The following table summarizes the principal infrared absorption bands observed for solid iron(II) tartrate and similar mixed-metal tartrates. These assignments are crucial for confirming the presence of the tartrate ligand and understanding its binding mode.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Reference(s) |

| ~3100 - 3600 | Broad, Strong | O-H stretching (water of crystallization & hydroxyl groups) | [4][5] |

| < 1600 | Strong | C=O stretching (asymmetric) of coordinated carboxylate | [3][4] |

| ~1364 | Medium | C=O stretching (symmetric) + δ(O-C=O) | [3] |

| ~1127 | Medium | δ(C-H) + π(C-H) | [3] |

| ~1082 - 1118 | Medium | C-O stretching | [3] |

| ~950 - 630 | Medium-Weak | O-H deformation (out-of-plane) and C-H stretching | [4] |

| ~637 | Medium | COO⁻ deformation | [3] |

Experimental Protocol: FTIR Analysis of Solid Iron Tartrate

This protocol describes the preparation of a solid sample of iron tartrate for analysis by FTIR spectroscopy using the KBr pellet method.

Materials:

-

Iron tartrate sample (finely powdered)

-

Potassium bromide (KBr), spectroscopy grade, dried

-

Agate mortar and pestle

-

Pellet press with die

-

FTIR spectrometer

Procedure:

-

Drying: Ensure both the iron tartrate sample and KBr powder are thoroughly dry to avoid interference from adsorbed water. This can be achieved by heating in an oven at ~110°C for several hours and cooling in a desiccator.

-

Grinding: Add approximately 1-2 mg of the iron tartrate sample to an agate mortar. Add about 100-200 mg of dry KBr powder.

-

Mixing: Gently grind the sample and KBr together with the pestle until a fine, homogeneous powder is obtained. The concentration of the sample in KBr should be between 0.2% and 1%.

-

Pellet Formation: Transfer a portion of the mixture to the pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Background Collection: Place the pellet in the sample holder of the FTIR spectrometer. First, run a background spectrum, typically of the empty sample compartment or a pure KBr pellet, to subtract atmospheric CO₂ and H₂O signals.

-

Sample Analysis: Record the FTIR spectrum of the iron tartrate pellet. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Processing: Process the resulting spectrum to identify peak positions and intensities corresponding to the vibrational modes of the compound.

Visualization: FTIR Experimental Workflow

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is particularly useful for studying iron(III)-tartrate complexes in solution. The technique probes electronic transitions, primarily ligand-to-metal charge transfer (LMCT) bands, which are characteristic of the coordination complex. The position (λ_max) and intensity of these absorption bands are sensitive to the pH of the solution and the stoichiometry of the complex. The formation of the Fe(III)-tartrate complex is often accompanied by the appearance of a distinct color and a corresponding absorption band in the UV or visible region. For instance, the Fe(OH)²⁺ species, a precursor in aqueous solution, shows maximum absorbance around 300 nm, extending to 400 nm.[6]

Data Presentation: UV-Vis Absorption of Iron(III)-Tartrate Complexes

The following table summarizes reported absorption maxima for Fe(III)-tartrate and related complexes in aqueous solutions.

| Complex/System | λ_max (nm) | Conditions | Reference(s) |

| Fe(III)/D-Tartrate | ~300 - 400 | pH = 3.0, absorption decreases with irradiation | [7] |

| Fe(III) complex with HTP* | 410 | pH = 4.0 | [8] |

| Tris(β-diketonato)iron(III) | 270 - 380 | Varies with ligand substituents | [9] |

Note: HTP (N'-(2-hydroxybenzylidene)-3-(4-o-tolylpiperazin-1-yl) propanehydrazide) is a different ligand shown for comparison of Fe(III) complex absorption.

Experimental Protocol: UV-Vis Analysis of Iron(III)-Tartrate Complex

This protocol outlines a general method for the spectrophotometric determination of iron by forming a colored complex with tartaric acid.[8][10][11]

Materials:

-

Stock solution of Iron(III) (e.g., from FeCl₃ or Fe(NO₃)₃) of known concentration.

-

Tartaric acid solution.

-

Buffer solutions (e.g., acetate (B1210297) buffer for pH 4).

-

UV-Vis spectrophotometer.

-

Quartz or glass cuvettes (1 cm path length).

-

Volumetric flasks and pipettes.

Procedure:

-

Preparation of Blank: Prepare a blank solution by mixing the buffer and tartaric acid solution in a volumetric flask and diluting to the mark with deionized water. This solution will be used to zero the spectrophotometer.

-

Preparation of Standards: Create a series of standard solutions with varying, known concentrations of Fe(III). To each volumetric flask, add a fixed amount of buffer solution and tartaric acid solution, followed by a specific volume of the Fe(III) stock solution. Dilute to the mark with deionized water and mix thoroughly.

-

Sample Preparation: Prepare the unknown sample in the same manner, using the same amounts of buffer and tartaric acid.

-

Spectrometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning (e.g., 200-800 nm) to determine the wavelength of maximum absorbance (λ_max).

-

Calibration: Fill a cuvette with the blank solution, place it in the spectrophotometer, and zero the absorbance.

-

Measurement: Measure the absorbance of each standard solution and the unknown sample at the determined λ_max.

-

Data Analysis: Plot a calibration curve of absorbance versus the concentration of the standard solutions. Use the absorbance of the unknown sample to determine its concentration from the calibration curve, based on Beer's Law.

Visualization: Logic of UV-Vis for Complex Analysis

Mössbauer Spectroscopy

⁵⁷Fe Mössbauer spectroscopy is a highly specific technique for studying iron-containing compounds. It provides precise information about the oxidation state (Fe²⁺ vs. Fe³⁺), spin state (high-spin vs. low-spin), and the local coordination symmetry of the iron nucleus.[12] The primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q).

-

Isomer Shift (δ): This parameter is sensitive to the s-electron density at the nucleus and is directly related to the oxidation state of the iron. High-spin Fe²⁺ typically exhibits a larger, more positive isomer shift than high-spin Fe³⁺.

-

Quadrupole Splitting (ΔE_Q): This arises from the interaction between the nuclear quadrupole moment and an asymmetric electric field gradient at the nucleus. It provides information about the symmetry of the electron distribution and the ligand environment.

Data Presentation: Typical Mössbauer Parameters for High-Spin Iron

This table provides typical ranges for Mössbauer parameters for high-spin ferrous and ferric iron in octahedral coordination, which is expected for iron tartrate.

| Iron State | Spin State | Isomer Shift (δ) (mm/s)* | Quadrupole Splitting (ΔE_Q) (mm/s) | Reference(s) |

| Fe²⁺ (Ferrous) | High-Spin (S=2) | +0.6 to +1.4 | > 2.0 | [13] |

| Fe³⁺ (Ferric) | High-Spin (S=5/2) | +0.2 to +0.5 | < 1.0 | [13][14] |

Isomer shifts are reported relative to α-Fe at room temperature.

Experimental Protocol: Mössbauer Spectroscopy

This protocol provides a general overview of sample preparation and data acquisition for ⁵⁷Fe Mössbauer spectroscopy.